molecular formula C24H18ClN5O5 B11711870 2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide

2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide

Cat. No.: B11711870
M. Wt: 491.9 g/mol
InChI Key: YXCPXFRLMIMKCB-UHFFFAOYSA-N
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Description

2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide is a complex organic compound characterized by its unique structure, which includes a benzoyl hydrazone moiety, an indole ring, and a tolyl acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 4-chloro-3-nitrobenzoyl chloride with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2-oxo-2H-indole-1-acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a variety of new compounds with different functional groups.

Scientific Research Applications

2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-CL-3-Nitro-benzoyl)-piperazin-1-yl)-(4-chloro-3-nitro-phenyl)-methanone
  • 4-chloro-3-nitrobenzoyl hydrazone derivatives

Uniqueness

2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H18ClN5O5

Molecular Weight

491.9 g/mol

IUPAC Name

4-chloro-N-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]imino-3-nitrobenzamide

InChI

InChI=1S/C24H18ClN5O5/c1-14-6-9-16(10-7-14)26-21(31)13-29-19-5-3-2-4-17(19)22(24(29)33)27-28-23(32)15-8-11-18(25)20(12-15)30(34)35/h2-12,33H,13H2,1H3,(H,26,31)

InChI Key

YXCPXFRLMIMKCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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